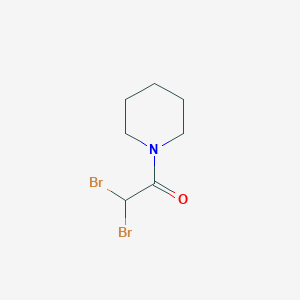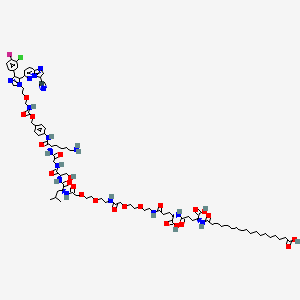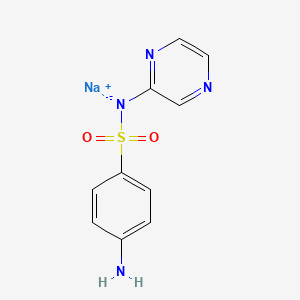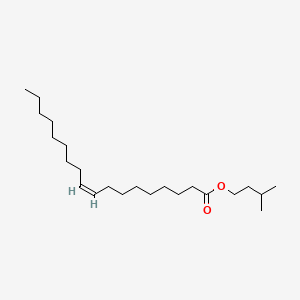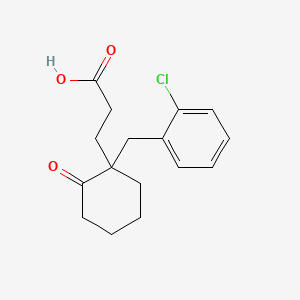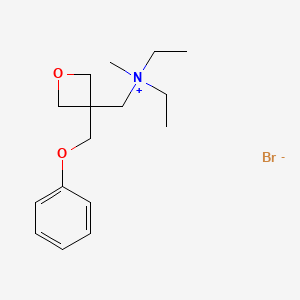
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide typically involves the reaction of diethylmethylamine with a suitable oxetane derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the addition of hydrobromic acid or a bromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate for the substitution of bromide with nitrate.
Major Products
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the phenoxymethyl group.
Substitution: Quaternary ammonium compounds with different anions.
Aplicaciones Científicas De Investigación
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mecanismo De Acción
The mechanism of action of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Didecyldimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific oxetane ring structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
1613-08-7 |
|---|---|
Fórmula molecular |
C16H26BrNO2 |
Peso molecular |
344.29 g/mol |
Nombre IUPAC |
diethyl-methyl-[[3-(phenoxymethyl)oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H26NO2.BrH/c1-4-17(3,5-2)11-16(12-18-13-16)14-19-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SBAZZNJVVGDECD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


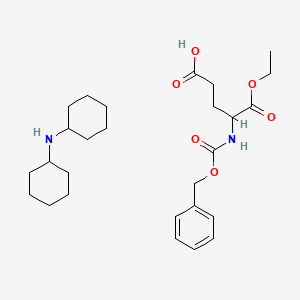
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
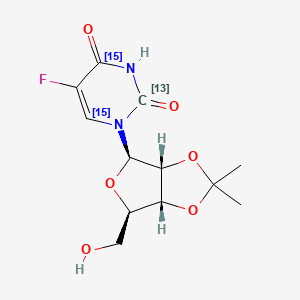
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

